molecular formula C10H10BrNO2S3 B2911913 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1251626-47-7

5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2911913
CAS RN: 1251626-47-7
M. Wt: 352.28
InChI Key: YOKXMDQBAYQPQA-UHFFFAOYSA-N
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Description

“5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” is a thiophene derivative. Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” would be similar, with additional functional groups attached to the thiophene ring.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the functional groups attached to the thiophene ring . For example, in one synthesis of 2-aryl-3-fluoro-5-silylthiophenes, a two-step reaction was demonstrated. In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide. One direction is to further investigate its potential use in treating cancer, HIV, and inflammatory disorders. Another direction is to study the compound's mechanism of action in more detail to better understand its therapeutic properties. Additionally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves the reaction of 2-bromoethyl thiophene-3-carboxylate with thiophene-2-sulfonamide in the presence of a base. The reaction yields the desired compound, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been studied for its potential therapeutic properties in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been studied for its potential use in treating diseases such as cancer, HIV, and inflammatory disorders.

Safety and Hazards

The safety and hazards of “5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” would depend on its specific molecular structure and its intended use. As a general rule, safety precautions should always be taken when handling chemical substances .

properties

IUPAC Name

5-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S3/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKXMDQBAYQPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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